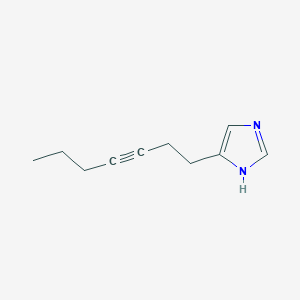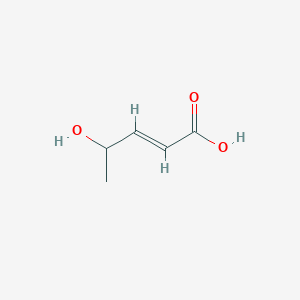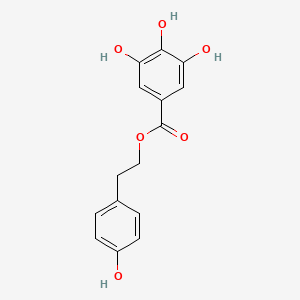
4-Imidazol-1-yl-2-phenyl-chroman-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazol-1-yl-2-phenyl-chroman-7-ol is a chemical compound that features an imidazole ring attached to a chroman structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazol-1-yl-2-phenyl-chroman-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted chroman derivative with an imidazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide, followed by heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Imidazol-1-yl-2-phenyl-chroman-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The imidazole ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-imidazol-1-yl-2-phenyl-chroman-7-one.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-Imidazol-1-yl-2-phenyl-chroman-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Imidazol-1-yl-2-phenyl-chroman-7-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chroman structure may interact with cellular membranes or proteins, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Imidazol-1-yl-2-phenyl-chroman-7-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Imidazol-1-yl-2-phenyl-chroman-7-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
4-Imidazol-1-yl-2-phenyl-chroman-7-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
4-Imidazol-1-yl-2-phenyl-chroman-7-ol is unique due to the presence of both an imidazole ring and a hydroxyl group on the chroman structure. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C18H16N2O2/c21-14-6-7-15-16(20-9-8-19-12-20)11-17(22-18(15)10-14)13-4-2-1-3-5-13/h1-10,12,16-17,21H,11H2 |
InChI Key |
ZVMPYRSCCMHXRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)OC1C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















